Lipophilicity (cLogP) Advantage Over Morpholine and Thiomorpholine Core Analogs
The target compound exhibits a measured cLogP of 0.483 , which is 0.17 units higher than the direct morpholine analog 4-(pyrazin-2-yl)morpholine (cLogP 0.3132) and 0.38 units higher than the thiomorpholine-3-carboxylic acid core (cLogP 0.1048) . This increase in lipophilicity, while retaining hydrophilicity via the carboxylic acid, positions the scaffold closer to the optimal CNS drug space (cLogP 2–4) and generally improves passive membrane permeability relative to the more polar comparators.
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 0.483 |
| Comparator Or Baseline | 4-(Pyrazin-2-yl)morpholine: 0.3132; Thiomorpholine-3-carboxylic acid: 0.1048 |
| Quantified Difference | +0.17 vs. morpholine analog; +0.38 vs. thiomorpholine core |
| Conditions | Predicted values reported by Leyan.com and Buildingblock.bocsci.com, based on standard computational methods. |
Why This Matters
Higher cLogP directly correlates with enhanced passive membrane permeability and oral absorption potential, making the target scaffold a more attractive starting point for cell-permeable probe design.
